Uridine monophosphate disodium

描述

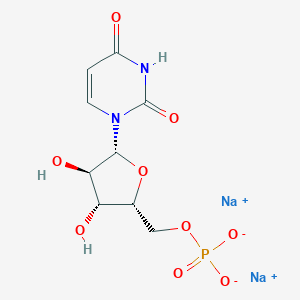

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURVIXMFFSNONZ-WFIJOQBCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342721 | |

| Record name | Disodium UMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-36-8, 7545-48-4 | |

| Record name | Uridine monophosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Uridylic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium UMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium uridine-5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE MONOPHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8E20071T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways of Uridine 5 Monophosphate

De Novo Biosynthesis of Uridine (B1682114) 5'-Monophosphate

The de novo synthesis of UMP is an anabolic pathway that constructs the pyrimidine (B1678525) ring from elementary molecules, including bicarbonate, aspartate, and glutamine. libretexts.orgignoucorner.comdavuniversity.org This process involves a series of enzymatic steps primarily occurring in the cytoplasm, with one crucial step taking place in the mitochondria. ignoucorner.commicrobenotes.comreactome.org

Initial Steps of Pyrimidine Ring Synthesis

The synthesis begins with the formation of carbamoyl (B1232498) phosphate (B84403) from bicarbonate, glutamine, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS-II). ignoucorner.comdavuniversity.org Subsequently, aspartate transcarbamoylase catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoylaspartate. davuniversity.orgwikipedia.org The pyrimidine ring is then closed by dihydroorotase, which converts N-carbamoylaspartate into dihydroorotate (B8406146). davuniversity.orgwikipedia.org In humans, the first three enzymatic activities (CPS-II, aspartate transcarbamoylase, and dihydroorotase) are consolidated into a single multifunctional protein known as CAD. wikipedia.orgresearchgate.netnih.gov The final step in this initial phase is the oxidation of dihydroorotate to orotate (B1227488), a reaction catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase. ignoucorner.comwikipedia.org

Table 1: Enzymes and Intermediates in the Initial Steps of Pyrimidine Ring Synthesis

| Step | Substrate(s) | Enzyme | Product | Cellular Location |

| 1 | Bicarbonate, Glutamine, 2 ATP | Carbamoyl phosphate synthetase II (part of CAD in humans) | Carbamoyl phosphate | Cytoplasm |

| 2 | Carbamoyl phosphate, Aspartate | Aspartate transcarbamoylase (part of CAD in humans) | N-carbamoylaspartate | Cytoplasm |

| 3 | N-carbamoylaspartate | Dihydroorotase (part of CAD in humans) | Dihydroorotate | Cytoplasm |

| 4 | Dihydroorotate | Dihydroorotate dehydrogenase | Orotate | Mitochondria |

Conversion of Orotate to Orotidine (B106555) 5'-Monophosphate (OMP)

Following its synthesis, orotate is transported back to the cytoplasm where it is converted to orotidine 5'-monophosphate (OMP). microbenotes.comwikipedia.org This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT), which facilitates the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate. ignoucorner.commicrobenotes.comwikipedia.org

Decarboxylation of Orotidine 5'-Monophosphate to Uridine 5'-Monophosphate

The final and irreversible step in the de novo synthesis of UMP is the decarboxylation of OMP. ignoucorner.comwikipedia.orgdroracle.ai This reaction is catalyzed by OMP decarboxylase, which removes the carboxyl group from the pyrimidine ring of OMP to yield Uridine 5'-monophosphate. ignoucorner.comwikipedia.orgdroracle.ai In humans and other higher organisms, the orotate phosphoribosyltransferase and OMP decarboxylase activities are present on a single bifunctional enzyme called UMP synthase. researchgate.netnih.govwikipedia.orgwikipedia.orgresearchgate.net OMP decarboxylase is a remarkably proficient enzyme, accelerating the reaction rate by a factor of 1017 compared to the uncatalyzed reaction. wikipedia.orgpnas.org

Uridine 5'-Monophosphate Salvage Pathways

Salvage pathways provide an energy-efficient alternative for the synthesis of UMP by recycling pre-existing pyrimidine nucleosides and bases that are generated from the degradation of DNA and RNA. microbenotes.comwikipedia.orgyoutube.com These pathways are particularly crucial in tissues that have a high rate of nucleic acid turnover. youtube.com

Uridine to Uridine 5'-Monophosphate Phosphorylation

The most direct salvage pathway involves the phosphorylation of uridine to form UMP. This reaction is catalyzed by the enzyme uridine kinase, which utilizes ATP as a phosphate donor. wikipedia.orgtaylorandfrancis.comwikipedia.org In humans, there are two main isoforms of this enzyme, uridine-cytidine kinase 1 (UCK1) and uridine-cytidine kinase 2 (UCK2), both of which can phosphorylate uridine and cytidine (B196190). wikipedia.orguniprot.org This is a key rate-limiting step in the pyrimidine salvage pathway. wikipedia.orgnih.gov

Uracil (B121893) to Uridine 5'-Monophosphate Conversion

Free uracil can also be salvaged and converted into UMP through a two-step process. First, uridine phosphorylase catalyzes the conversion of uracil and ribose-1-phosphate (B8699412) into uridine. wikipedia.orgyoutube.com Subsequently, uridine kinase phosphorylates the newly formed uridine to UMP, as described in the previous section. wikipedia.orgyoutube.com An alternative, more direct route for uracil salvage involves the enzyme uracil phosphoribosyltransferase (UPRT), which catalyzes the conversion of uracil and PRPP directly to UMP. nih.gov

Table 2: Key Enzymes in UMP Salvage Pathways

| Pathway | Substrate(s) | Enzyme(s) | Product |

| Uridine Phosphorylation | Uridine, ATP | Uridine-cytidine kinase (UCK1/UCK2) | Uridine 5'-monophosphate (UMP) |

| Uracil Conversion (Two-step) | 1. Uracil, Ribose-1-phosphate2. Uridine, ATP | 1. Uridine phosphorylase2. Uridine-cytidine kinase | 1. Uridine2. Uridine 5'-monophosphate (UMP) |

| Uracil Conversion (Direct) | Uracil, PRPP | Uracil phosphoribosyltransferase (UPRT) | Uridine 5'-monophosphate (UMP) |

Recycling of Uridine 5'-Monophosphate from Nucleic Acid Catabolism

The recycling of Uridine 5'-Monophosphate (UMP) is accomplished through the pyrimidine salvage pathway, a crucial metabolic route that reclaims nucleosides and bases from the degradation of nucleic acids like RNA and DNA. wikipedia.org This pathway is significantly more energy-efficient than de novo synthesis, which builds nucleotides from simpler precursor molecules. creative-proteomics.comnih.gov The salvage pathway is particularly vital in tissues that have a low capacity for de novo synthesis. wikipedia.org

During the catabolism of nucleic acids, nucleoside monophosphates (NMPs), including UMP, are released and can be reused. nih.gov The process begins with the breakdown of RNA and DNA, which liberates free pyrimidine bases and nucleosides. creative-proteomics.com Uracil, the nucleobase component of UMP, can be directly converted back to UMP. This reaction is catalyzed by the enzyme uracil phosphoribosyltransferase (UPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor. researchgate.netfiveable.me

Alternatively, uridine released from nucleic acid breakdown can be salvaged. The enzyme uridine phosphorylase can catalyze the reversible reaction between uracil and ribose-1-phosphate to form uridine. wikipedia.orgfiveable.me Subsequently, uridine kinase (also known as uridine–cytidine kinase) phosphorylates uridine to yield UMP, a process that requires ATP. wikipedia.orgnih.gov This direct phosphorylation provides an efficient re-entry point into the nucleotide pool. fiveable.me The salvage of nucleosides like uridine is a key function for maintaining the cellular supply of pyrimidine nucleotides required for various metabolic processes. nih.gov

Catabolism of Uridine 5'-Monophosphate and Derivatives

The catabolism of pyrimidine nucleotides is a fundamental process for eliminating excess pyrimidines and recycling their constituent parts. This pathway begins with the dephosphorylation of nucleotides to nucleosides. fiveable.me

Degradation of Uridine 5'-Monophosphate to Uridine and Uracil

The initial step in the catabolism of UMP is its conversion to the nucleoside uridine. This is achieved through dephosphorylation, a reaction catalyzed by 5'-nucleotidases, which remove the phosphate group from UMP. fiveable.meresearchgate.netreactome.org The resulting uridine can then be further broken down. nih.gov

The glycosidic bond linking the uracil base to the ribose sugar in uridine is cleaved by the enzyme uridine phosphorylase (UPase). nih.govfiveable.me This reaction, known as phosphorolysis, yields uracil and ribose-1-phosphate. fiveable.me Uridine phosphorylase plays a critical role in regulating uridine homeostasis. nih.gov The uracil base is then channeled into the final degradation pathway. nih.gov

Further Breakdown to Beta-Alanine and Carbon Dioxide

The complete degradation of uracil occurs via a reductive pathway. nih.govasm.org This series of reactions ultimately breaks down the pyrimidine ring into smaller, easily metabolized molecules. The steps are as follows:

Reduction to Dihydrouracil (B119008): Uracil is first reduced to 5,6-dihydrouracil. reactome.orgnih.gov

Hydrolysis to Beta-Ureidopropionate: The dihydrouracil ring is opened through hydrolysis to form beta-ureidopropionate. reactome.orgnih.gov

Formation of Beta-Alanine: Finally, beta-ureidopropionate is hydrolyzed to yield beta-alanine, ammonia (B1221849) (NH₄⁺), and carbon dioxide (CO₂). reactome.orgnih.gov

This pathway effectively catabolizes the pyrimidine ring, with beta-alanine being a key end product that can be used in other metabolic processes, such as the synthesis of pantothenate. nih.govnih.gov In some bacteria, the resulting beta-alanine can be further converted into acetyl-CoA, a central intermediate in energy metabolism. asm.orgnih.gov

Interconversion and Phosphorylation of Uridine 5'-Monophosphate

UMP serves as the foundational pyrimidine nucleotide from which other uridine- and cytidine-based nucleotides are synthesized. oup.comnih.gov This requires a series of phosphorylation steps to generate the higher-energy diphosphate (B83284) and triphosphate forms.

Formation of Uridine 5'-Diphosphate (UDP)

The first phosphorylation step converts UMP to Uridine 5'-Diphosphate (UDP). This reaction is catalyzed by the enzyme UMP kinase (UMPK), also known as uridylate kinase. oup.comwikipedia.org The reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to UMP, resulting in the formation of UDP and adenosine diphosphate (ADP). wikipedia.org

Reaction: ATP + UMP ⇌ ADP + UDP wikipedia.org

This phosphorylation is a critical, committing step for the generation of all pyrimidine nucleoside triphosphates, which are essential as building blocks for nucleic acids and as activated sugar carriers like UDP-glucose. oup.com

Formation of Uridine 5'-Triphosphate (UTP)

Following the formation of UDP, a second phosphorylation event occurs to produce Uridine 5'-Triphosphate (UTP). creative-proteomics.com This reaction is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). nih.govoup.com Similar to the first phosphorylation, this step also utilizes ATP as the phosphate donor. researchgate.netyoutube.com

Reaction: ATP + UDP ⇌ ADP + UTP

UTP is a versatile molecule with several key roles in the cell. It serves as a direct precursor for the synthesis of cytidine triphosphate (CTP) and is a necessary component for RNA synthesis. creative-proteomics.comoup.comwikipedia.org The sequential phosphorylation from UMP to UTP is tightly regulated to ensure a balanced supply of pyrimidine nucleotides for cellular needs. nih.govwikipedia.org

Data Tables

Enzymes in UMP Metabolism

| Pathway | Enzyme | Reaction | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Recycling/Salvage | Uridine Phosphorylase | Phosphorolysis | Uracil, Ribose-1-phosphate | Uridine |

| Recycling/Salvage | Uridine Kinase | Phosphorylation | Uridine, ATP | UMP, ADP |

| Catabolism | 5'-Nucleotidase | Dephosphorylation | UMP | Uridine, Phosphate |

| Catabolism | Uridine Phosphorylase | Phosphorolysis | Uridine | Uracil, Ribose-1-phosphate |

| Interconversion | UMP Kinase (UMPK) | Phosphorylation | UMP, ATP | UDP, ADP |

| Interconversion | Nucleoside Diphosphate Kinase (NDPK) | Phosphorylation | UDP, ATP | UTP, ADP |

Chemical Compounds Mentioned

Conversion of Uridine 5'-Triphosphate to Cytidine 5'-Triphosphate (CTP)

The biosynthesis of Cytidine 5'-Triphosphate (CTP) from Uridine 5'-Triphosphate (UTP) is a critical step in the de novo synthesis of pyrimidine nucleotides. nih.govnih.gov This reaction is the final committed step in this pathway and is essential for the production of cytidine nucleotides required for the synthesis of RNA, DNA, and various phospholipids. wikipedia.orgnih.gov The conversion is catalyzed by the enzyme CTP synthetase (EC 6.3.4.2), which facilitates the amination of UTP. wikipedia.orgdavuniversity.org

UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi wikipedia.org

In this process, the amide nitrogen from glutamine is transferred to the C-4 position of the uracil ring of UTP to form the cytosine ring of CTP. rutgers.edu In bacteria, the amino group can be supplied directly by ammonia, whereas in animals, glutamine is the primary nitrogen donor. slideshare.net The reaction is driven by the hydrolysis of ATP to ADP and inorganic phosphate (Pi). wikipedia.org

Enzymology and Reaction Mechanism

CTP synthetase is a glutamine-dependent amidotransferase enzyme. mdpi.com The reaction mechanism proceeds through a two-step process. First, the 4-oxygen of UTP is phosphorylated by ATP, forming a highly reactive 4-phosphoryl-UTP intermediate. wikipedia.orgresearchgate.net This phosphorylation makes the C4 carbon of the uracil ring electrophilic and susceptible to nucleophilic attack. wikipedia.org

The second step involves the hydrolysis of glutamine in the glutamine amidotransferase domain of the enzyme, which releases ammonia. wikipedia.org This ammonia is then channeled through the interior of the enzyme to the synthetase domain, where it attacks the C4 carbon of the 4-phosphoryl-UTP intermediate, displacing the phosphate group and forming CTP. wikipedia.orgmdpi.com

Structure and Regulation of CTP Synthetase

Active CTP synthetase exists as a homotetrameric enzyme. wikipedia.orgnih.gov The formation of this tetramer is induced by the binding of its substrates, ATP and UTP. nih.govnih.gov The enzyme has two main domains: a synthetase domain and a C-terminal glutaminase domain. nih.gov

The activity of CTP synthetase is subject to complex allosteric regulation, which ensures a balanced supply of pyrimidine nucleotides for cellular needs. The enzyme is allosterically activated by GTP, which promotes the hydrolysis of glutamine. wikipedia.orgmdpi.com Conversely, the end product of the reaction, CTP, acts as a feedback inhibitor. wikipedia.orgnih.gov CTP inhibits the enzyme by competing with UTP for binding to the active site. nih.gov This feedback inhibition is a crucial mechanism for regulating intracellular CTP levels. nih.gov

Recent research has also revealed that CTP synthetase can form filamentous structures, known as cytoophidia, in various organisms, including bacteria, yeast, fruit flies, and human cells. nih.govwikipedia.org The formation of these filaments is thought to be a mechanism for regulating enzyme activity, with filamentation either upregulating or downregulating activity depending on the species. wikipedia.org

Research Findings on CTP Synthetase

Studies have shown that there are two isoforms of CTP synthetase in humans, CTPS1 and CTPS2, which share 74% amino acid identity. nih.gov Both isoforms are critical for cell proliferation, although they may have partially redundant roles. life-science-alliance.org Elevated CTP synthetase activity has been observed in rapidly proliferating cells, including various types of cancer cells, making it a potential target for anticancer therapies. nih.govnih.gov

Kinetic analyses have provided insights into the regulatory mechanisms of CTP synthetase. For instance, in the yeast Saccharomyces cerevisiae, phosphorylation of the enzyme by protein kinases A and C has been shown to stimulate its activity by increasing the Vmax for UTP and ATP and decreasing the Km for ATP. rutgers.edu

The table below summarizes the key molecules involved in the conversion of UTP to CTP.

| Molecule | Role |

| Uridine 5'-Triphosphate (UTP) | Substrate |

| Adenosine 5'-Triphosphate (ATP) | Energy source and phosphate donor |

| Glutamine | Nitrogen donor (in animals) |

| Cytidine 5'-Triphosphate (CTP) | Product and feedback inhibitor |

| Guanosine 5'-Triphosphate (GTP) | Allosteric activator |

| CTP Synthetase | Enzyme catalyzing the reaction |

Enzymatic Mechanisms Governing Uridine 5 Monophosphate Metabolism

Enzymes of the De Novo Pyrimidine (B1678525) Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway is a testament to metabolic efficiency, converting simple precursors into the essential nucleotide, UMP. This pathway is critical for cell growth and proliferation, particularly in rapidly dividing cells. nih.govfiveable.me

Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II)

Carbamoyl Phosphate SynthetAse II (CPS II) is a cytosolic enzyme that catalyzes the first and rate-limiting step in the de novo pyrimidine biosynthesis pathway. wikipedia.orgyoutube.com It facilitates the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. researchgate.netwikipedia.org This reaction is a critical regulatory point for the entire pathway. fiveable.me

CPS II is the cytosolic isoform of carbamoyl phosphate synthetase, distinguishing it from CPS I, which is located in the mitochondria and participates in the urea (B33335) cycle. fiveable.memedchemexpress.com The activity of CPS II is allosterically regulated. It is activated by ATP and phosphoribosyl pyrophosphate (PRPP), signaling a demand for nucleotide synthesis, and inhibited by the end-product of the pathway, uridine (B1682114) triphosphate (UTP), in a classic example of feedback inhibition. fiveable.mewikipedia.org In mammalian cells, CPS II is the first of three enzymatic activities found on the multifunctional protein CAD. researchgate.netrcsb.org

Aspartate Transcarbamylase (ATCase)

Aspartate Transcarbamylase (ATCase) catalyzes the second committed step in pyrimidine biosynthesis, the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. researchgate.netfrontiersin.org This step is considered the first irreversible reaction specific to the pyrimidine pathway. nih.gov In higher eukaryotes, including mammals, the ATCase functionality is part of the large, multifunctional CAD protein, which also houses the CPS II and dihydroorotase activities. rcsb.org

The regulation of ATCase is a key control point in the pathway. In many organisms, its activity is allosterically modulated by nucleotides that signal the cell's metabolic state. rcsb.org For instance, in Escherichia coli, ATCase is inhibited by the final pyrimidine product, CTP, and activated by the purine (B94841) nucleotide, ATP, thereby balancing the purine and pyrimidine pools. rcsb.org In plants, ATCase is subject to feedback inhibition by UMP. researchgate.netbiorxiv.org The enzyme transitions between a low-activity "tense" (T) state and a high-activity "relaxed" (R) state, a process influenced by the binding of substrates and allosteric effectors. rcsb.orgnih.gov

Dihydroorotase (DHOase)

Dihydroorotase (DHOase) is a metalloenzyme that catalyzes the third step in the de novo pyrimidine pathway: the reversible cyclization of N-carbamoyl-L-aspartate to form dihydroorotate (B8406146). researchgate.netebi.ac.uk This reaction involves the intramolecular condensation and removal of a water molecule. ebi.ac.uk In higher organisms, DHOase exists as a domain of the trifunctional CAD protein, alongside CPS II and ATCase. researchgate.netrcsb.org

DHOases are classified into two main classes based on their structure and whether they are monofunctional or part of a multifunctional enzyme complex. ebi.ac.uk Both classes, however, utilize a similar catalytic mechanism that involves a binuclear metal center, typically zinc, to facilitate the reaction. ebi.ac.uktamu.edu The metal ions play a crucial role in activating a water molecule to initiate the ring closure. ebi.ac.uk

Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine synthesis pathway, responsible for the oxidation of dihydroorotate to orotate (B1227488). nih.govresearchgate.net This is a key redox reaction in the pathway. nih.gov In most eukaryotes, DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane. nih.govnih.gov

The localization of DHODH in the mitochondria is significant as it links pyrimidine biosynthesis to the electron transport chain. nih.govbiorxiv.org DHODH utilizes the mitochondrial ubiquinone pool as an electron acceptor, which is then reoxidized by complex III of the respiratory chain. biorxiv.orgbiorxiv.org This coupling ensures the efficient removal of reducing equivalents and highlights the dependency of de novo pyrimidine synthesis on cellular respiration. nih.gov Consequently, inhibition of the respiratory chain can halt pyrimidine production. biorxiv.org

Uridine 5'-Monophosphate Synthase (UMPS)

Uridine 5'-monophosphate Synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps in the de novo synthesis of UMP. nih.govproteopedia.org In mammals and other multicellular organisms, the two catalytic activities, orotate phosphoribosyltransferase (OPRTase) and orotidine-5'-phosphate decarboxylase (ODCase), reside on a single polypeptide chain. wikipedia.orgwikipedia.org This contrasts with many microorganisms where these are two separate enzymes. wikipedia.org

The bifunctional nature of UMPS provides a kinetic advantage through substrate channeling, where the product of the first reaction is efficiently passed to the second active site. nih.gov A deficiency in UMPS leads to the rare genetic disorder known as orotic aciduria, characterized by the accumulation of orotic acid. proteopedia.orgwikipedia.org

The N-terminal domain of UMPS contains the orotate phosphoribosyltransferase (OPRTase) activity. proteopedia.orgwikipedia.org This enzymatic function catalyzes the conversion of orotate to orotidine (B106555) 5'-monophosphate (OMP) by transferring a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP). wikipedia.orgcsic.es The reaction is driven by the subsequent hydrolysis of pyrophosphate. wikipedia.org

Orotidine 5'-Monophosphate Decarboxylase (OMPDC) Domain Activity

Orotidine 5'-monophosphate decarboxylase (OMPDC) is a remarkably proficient enzyme that catalyzes the final step in the de novo biosynthesis of UMP. pnas.orgwikipedia.org This reaction involves the decarboxylation of orotidine monophosphate (OMP) to form UMP. wikipedia.org The catalytic power of OMPDC is extraordinary, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction. wikipedia.org This means a reaction that would take 78 million years to reach halfway to completion in the absence of the enzyme is accomplished in just 18 milliseconds with OMPDC. wikipedia.org

In higher organisms, including mammals, the OMPDC activity is part of a bifunctional enzyme called UMP synthase, which also contains the orotate phosphoribosyltransferase (OPRT) domain that catalyzes the preceding step in the pathway. pnas.orgwikipedia.orgnih.gov Limited digestion of UMP synthase with trypsin has been shown to yield a 28,500-dalton peptide that retains only OMP decarboxylase activity, indicating it is a distinct domain. nih.gov

The precise mechanism of OMPDC has been a subject of considerable scientific interest due to its incredible efficiency without the use of cofactors. pnas.orgwikipedia.org The consensus mechanism involves a stepwise process with the formation of a stabilized vinyl carbanion intermediate at the C6 position of the pyrimidine ring after the loss of carbon dioxide. wikipedia.orgnih.gov This highly basic carbanion is stabilized by a nearby lysine (B10760008) residue within the active site before being quenched by a proton. wikipedia.org Several key amino acid residues within the active site are crucial for this catalytic prowess. wikipedia.org For instance, in Bacillus subtilis OMP decarboxylase, electrostatic repulsion between the carboxylate group of the substrate and the carboxylate of an aspartate residue (Asp60) is thought to destabilize the ground state of the substrate. pnas.org This repulsion is alleviated in the transition state as negative charge shifts to C6 of the pyrimidine ring, which is in proximity to a protonated lysine (Lys62). pnas.org

| Feature | Description | Reference |

|---|---|---|

| Function | Catalyzes the decarboxylation of orotidine monophosphate (OMP) to form uridine monophosphate (UMP). | wikipedia.org |

| Catalytic Efficiency | Accelerates the reaction rate by a factor of 1017. | wikipedia.org |

| Structure in Mammals | Exists as a domain within the bifunctional enzyme UMP synthase. | pnas.orgwikipedia.orgnih.gov |

| Catalytic Mechanism | Proceeds through a stabilized vinyl carbanion intermediate at the C6 position. | wikipedia.orgnih.gov |

Enzymes of the Pyrimidine Salvage Pathway

The pyrimidine salvage pathway provides an alternative route for the synthesis of nucleotides by recycling pre-existing pyrimidine bases and nucleosides. This pathway is crucial for cellular economy, saving energy and resources that would otherwise be consumed by de novo synthesis. youtube.com

Uridine Kinase (UK)

Uridine kinase (UK), also known as ATP:uridine 5'-phosphotransferase, is a key enzyme in the pyrimidine salvage pathway. wikipedia.org It catalyzes the phosphorylation of uridine to UMP, using ATP as the phosphate donor. wikipedia.org This enzyme plays a critical role in maintaining the intracellular balance of uridine. nih.gov The activity of uridine kinase is subject to regulation by the end products of the pyrimidine salvage pathway, UTP and CTP, which act as competitive inhibitors. nih.govresearchgate.net This feedback inhibition ensures a homeostatic regulation of pyrimidine nucleotide pools. nih.gov When UTP and CTP levels are low, uridine is primarily channeled into the anabolic pathway to produce uridine nucleotides. Conversely, when UTP and CTP levels are high, the inhibition of uridine kinase directs uridine towards catabolism. nih.gov

Uracil (B121893) Phosphoribosyltransferase (UPRTase)

Uracil phosphoribosyltransferase (UPRTase) is another vital enzyme in the pyrimidine salvage pathway. It catalyzes the conversion of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) into UMP and pyrophosphate. wikipedia.orgnih.gov This provides a direct route for the reutilization of the uracil base. nih.gov In some organisms, like Mycobacterium tuberculosis, UPRT appears to be the sole enzyme responsible for converting preformed pyrimidine bases to the nucleotide level. nih.gov The kinetic mechanism of UPRTase from Escherichia coli has been shown to be a sequential ordered mechanism where PRPP binds to the enzyme before uracil. nih.gov While UPRTase is found in many organisms, its presence and activity in mammals have been a subject of investigation. A human UPRTase has been identified and is expressed in various tissues, though its enzymatic activity in isolation has been difficult to detect, suggesting it may require other factors or have alternative roles in pyrimidine metabolism. merckmillipore.com

Uridine-Cytidine Kinase 2 (UCK2)

Uridine-cytidine kinase 2 (UCK2) is a highly efficient enzyme that catalyzes the phosphorylation of both uridine and cytidine (B196190) to their respective monophosphates, UMP and CMP. wikipedia.orgnih.gov It is considered a rate-limiting enzyme in the pyrimidine salvage pathway. wikipedia.orgnih.gov The catalytic efficiency of UCK2 is significantly higher, about 15 to 20 times greater, than its isoform, UCK1. nih.gov UCK2 is a tetrameric protein, and its active site features a deep binding pocket for the nucleoside substrate. wikipedia.org The specificity for uridine or cytidine is determined by hydrogen bonding interactions with specific amino acid residues within this pocket. wikipedia.org In neuroblastoma cell lines, UCK2 has been identified as the most abundantly expressed isoform of UCK, and its overexpression leads to increased metabolism of uridine and cytidine. nih.gov Like other kinases in this pathway, UCK2 is subject to feedback inhibition by UTP and CTP. osti.gov

| Enzyme | Reaction Catalyzed | Key Characteristics | Reference |

|---|---|---|---|

| Uridine Kinase (UK) | Uridine + ATP → UMP + ADP | Inhibited by UTP and CTP. | wikipedia.orgnih.gov |

| Uracil Phosphoribosyltransferase (UPRTase) | Uracil + PRPP → UMP + PPi | Sequential ordered kinetic mechanism. | nih.govnih.gov |

| Uridine-Cytidine Kinase 2 (UCK2) | Uridine/Cytidine + ATP → UMP/CMP + ADP | Rate-limiting enzyme with high catalytic efficiency. | wikipedia.orgnih.gov |

Enzymes Involved in Uridine 5'-Monophosphate Interconversion and Catabolism

Once synthesized, UMP can be further phosphorylated to its di- and triphosphate forms or be subject to other metabolic transformations.

Nucleoside Monophosphate Kinases (e.g., UMP/CMP Kinase)

Nucleoside monophosphate kinases (NMPKs) are a family of enzymes responsible for phosphorylating nucleoside monophosphates to their corresponding diphosphates, a crucial step in the synthesis of nucleoside triphosphates required for RNA and DNA synthesis. wikipedia.orgsinobiological.comresearchgate.net UMP/CMP kinase, also known as cytidine/uridine monophosphate kinase 1 (CMPK1), specifically catalyzes the transfer of a phosphate group from ATP to UMP and CMP, yielding UDP and CDP, respectively. wikipedia.orgsinobiological.com This enzyme has a preference for UMP and CMP as phosphate acceptors but can also phosphorylate deoxy-CMP (dCMP). wikipedia.orgsinobiological.com Structurally, NMPKs, including UMP/CMP kinase, share a related tertiary structure characterized by a central beta-sheet and distinct domains. nih.gov The catalytic mechanism is believed to proceed through an associative transition state. nih.gov UMP/CMP kinase plays a significant role in both de novo and salvage pyrimidine nucleotide biosynthesis. sinobiological.com

| Enzyme | Reaction Catalyzed | Function | Reference |

|---|---|---|---|

| UMP/CMP Kinase (CMPK1) | UMP/CMP + ATP → UDP/CDP + ADP | Phosphorylates UMP and CMP to their diphosphate (B83284) forms. | wikipedia.orgsinobiological.com |

Nucleoside Diphosphate Kinase (NDPK)

Nucleoside Diphosphate Kinase (NDPK), also known as NME (Non-Metastatic cells 23), is a crucial enzyme in the synthesis of all nucleoside triphosphates (NTPs), including Uridine 5'-triphosphate (UTP). wikipedia.orgnih.gov While UMP is first phosphorylated to Uridine 5'-diphosphate (UDP) by UMP/CMP kinase, it is NDPK that catalyzes the final phosphorylation step. NDPKs are generally not specific to the type of base (purine or pyrimidine) or the sugar (ribose or deoxyribose) in the nucleotide substrate. wikipedia.orgacs.orgmdpi.com

The primary function of NDPK is to maintain a balanced pool of cellular NTPs for various metabolic processes, including DNA and RNA synthesis. wikipedia.orgnih.gov The enzyme facilitates the reversible transfer of the terminal (gamma) phosphate group from a donor nucleoside triphosphate, which is typically Adenosine 5'-triphosphate (ATP), to an acceptor nucleoside diphosphate, such as UDP. wikipedia.orgnih.govnih.gov

The catalytic reaction proceeds via a "ping-pong" mechanism. wikipedia.orgebi.ac.ukpsu.edu This two-step process involves the formation of a high-energy phosphohistidine (B1677714) intermediate. nih.govebi.ac.uk In the first step, the enzyme's active site histidine residue is autophosphorylated by the NTP donor (e.g., ATP), releasing the corresponding NDP (e.g., ADP). ebi.ac.uk In the second step, the phosphoryl group is transferred from the phosphohistidine intermediate to the NDP acceptor (e.g., UDP) to generate the final NTP product (e.g., UTP). ebi.ac.uk This mechanism allows the cell to efficiently generate various NTPs as needed from the abundant supply of ATP. nih.gov

Table 1: Characteristics of Nucleoside Diphosphate Kinase (NDPK)

| Feature | Description |

| Enzyme Class | Transferase (Phosphotransferase) |

| EC Number | 2.7.4.6 |

| Function | Catalyzes the transfer of a γ-phosphate from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP). wikipedia.org |

| Substrates | Broad specificity; includes various NTPs (e.g., ATP, GTP) as phosphate donors and NDPs (e.g., UDP, CDP, GDP) as acceptors. wikipedia.orgacs.orgmdpi.com |

| Product from UDP | Uridine 5'-triphosphate (UTP) |

| Mechanism | Ping-pong mechanism involving a covalent phosphohistidine intermediate. wikipedia.orgebi.ac.ukpsu.edu |

| Cellular Role | Maintains the intracellular pool of nucleoside triphosphates required for nucleic acid synthesis, signal transduction, and other metabolic processes. wikipedia.orgnih.gov |

Uridine Phosphorylase (UPase)

Uridine Phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, playing a central role in the catabolism and homeostasis of uridine. fiveable.menih.govnih.gov This enzyme catalyzes the reversible phosphorolysis of uridine, breaking it down into uracil and α-D-ribose 1-phosphate. fiveable.meebi.ac.ukwikipedia.org

The reaction catalyzed by UPase is: Uridine + Phosphate ↔ Uracil + α-D-ribose 1-phosphate

This process is critical for regulating the levels of uridine in the body. nih.govnih.gov While the reaction is reversible, UPase primarily functions in the catabolic direction, breaking down uridine that may be in excess of cellular needs or derived from the breakdown of RNA. The resulting uracil can then be either further degraded or salvaged to re-form pyrimidine nucleotides. The ribose-1-phosphate (B8699412) can be converted to phosphoribosyl pyrophosphate (PRPP), a key precursor for nucleotide synthesis. fiveable.me UPase activity is subject to regulation by factors such as the availability of its substrates and feedback inhibition from its products. fiveable.me

Table 2: Profile of Uridine Phosphorylase (UPase)

| Feature | Description |

| Enzyme Class | Glycosyltransferase (Pentosyltransferase) |

| EC Number | 2.4.2.3 |

| Function | Catalyzes the reversible phosphorolysis of uridine. fiveable.mewikipedia.org |

| Substrates | Uridine, Phosphate |

| Products | Uracil, α-D-ribose 1-phosphate |

| Pathway | Pyrimidine salvage and catabolism. fiveable.mepatsnap.com |

| Cellular Role | Regulates uridine homeostasis, degrades uridine, and provides uracil for either further degradation or salvage pathways. nih.govnih.gov |

Other Pyrimidine Degradative Enzymes

Following the action of Uridine Phosphorylase, the resulting uracil base is subjected to a catabolic pathway that leads to its complete breakdown. This reductive pathway consists of three sequential enzymatic reactions that convert the pyrimidine ring into smaller, excretable molecules. nih.govwikipedia.org This process is not only a means of disposal but also serves to recycle nitrogen. nih.gov

The three key enzymes in the degradation of uracil are:

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway. It catalyzes the reduction of uracil to 5,6-dihydrouracil, using NADPH as a cofactor. nih.gov

Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic opening of the dihydrouracil (B119008) ring to form N-carbamoyl-β-alanine. nih.gov

β-Ureidopropionase (β-UP): The final enzyme in the sequence, β-ureidopropionase, cleaves N-carbamoyl-β-alanine to release β-alanine, carbon dioxide (CO₂), and ammonia (B1221849) (NH₃). nih.govwikipedia.org

These end-products, particularly β-alanine, can be further metabolized or excreted from the body. nih.govreactome.org This entire degradative sequence ensures the complete catabolism of the uracil component derived from Uridine 5'-monophosphate.

Table 3: The Reductive Pathway of Uracil Catabolism

| Step | Enzyme | Substrate | Product(s) |

| 1 | Dihydropyrimidine Dehydrogenase (DPD) | Uracil | 5,6-Dihydrouracil |

| 2 | Dihydropyrimidinase (DHP) | 5,6-Dihydrouracil | N-carbamoyl-β-alanine |

| 3 | β-Ureidopropionase (β-UP) | N-carbamoyl-β-alanine | β-alanine, CO₂, NH₃ |

Cellular and Molecular Functions of Uridine 5 Monophosphate

Role in Ribonucleic Acid (RNA) Synthesis and Processing

Uridine (B1682114) 5'-monophosphate is a fundamental component of Ribonucleic Acid (RNA), a versatile molecule crucial for the expression and regulation of genetic information. selleckchem.comwikipedia.orgabcam.com UMP is one of the four primary nucleotides that constitute RNA, which is responsible for translating the genetic code from DNA into functional proteins. study.com

Messenger RNA (mRNA) carries genetic instructions from the DNA in the nucleus to the ribosomes in the cytoplasm, where proteins are synthesized. Uridine 5'-monophosphate, after being phosphorylated to Uridine Triphosphate (UTP), serves as a direct precursor for the incorporation of uridine into the growing mRNA chain during the process of transcription. fiveable.mewikipedia.org The sequence of nucleotides in mRNA, including uridine, dictates the sequence of amino acids in the resulting protein. Modified forms of uridine, such as pseudouridine and N1-methylpseudouridine, can also be incorporated into synthetic mRNA to enhance its stability and reduce immunogenicity, a technique pivotal in the development of mRNA-based therapeutics. nih.govnih.govyoutube.com

Ribosomal RNA (rRNA) is a structural and catalytic component of ribosomes, the cellular machinery responsible for protein synthesis. Transfer RNA (tRNA) is responsible for transporting specific amino acids to the ribosome to be incorporated into the polypeptide chain. Both rRNA and tRNA are synthesized through transcription, a process that utilizes UTP derived from UMP as a key substrate. laboratorynotes.com Therefore, UMP is an essential constituent of these critical RNA molecules, without which protein synthesis cannot occur.

Contribution to Cellular Energy Homeostasis and Transfer

While Adenosine Triphosphate (ATP) is the primary energy currency of the cell, Uridine Triphosphate (UTP), which is synthesized from UMP, also plays a significant, albeit more specific, role in energy transfer and the activation of substrates in various metabolic reactions. wikipedia.orglaboratorynotes.com The conversion of UMP to Uridine Diphosphate (B83284) (UDP) and subsequently to UTP is facilitated by kinases. nih.govuh.edulibretexts.org

UTP is crucial for the synthesis of glycogen (B147801), the primary storage form of glucose in animals and fungi. laboratorynotes.compharmacy180.com In a key step of glycogenesis, UTP reacts with glucose-1-phosphate to form UDP-glucose, a high-energy activated form of glucose. wikipedia.orgpharmacy180.combiologyonline.com This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase. pharmacy180.comwikipedia.org UDP-glucose then serves as the donor of glucose units for the elongation of glycogen chains by glycogen synthase. pharmacy180.com Studies have shown that the availability of UTP can be a limiting factor in the rate of glycogen synthesis. nih.govpnas.org

Table 1: Key Enzymes in UMP-Related Glycogen Synthesis

| Enzyme | Function |

| UMP Kinase | Phosphorylates UMP to UDP |

| Nucleoside Diphosphate Kinase | Phosphorylates UDP to UTP |

| UDP-glucose pyrophosphorylase | Catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate |

| Glycogen Synthase | Adds glucose from UDP-glucose to the growing glycogen chain |

Glycosylation is the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids. This modification is critical for a wide range of cellular functions, including protein folding, cell-cell recognition, and signaling. UTP is essential for the synthesis of UDP-sugars, which are the activated donor molecules for glycosylation reactions. laboratorynotes.comresearchgate.net For instance, UTP combines with N-acetylglucosamine to produce UDP-N-acetylglucosamine, a crucial substrate for protein glycosylation. nih.gov Uridine supplementation has been shown to increase liver protein O-linked glycosylation profiles. nih.gov

Involvement in Membrane Phospholipid Synthesis

Uridine 5'-monophosphate plays an indirect but vital role in the synthesis of membrane phospholipids, the fundamental components of all cellular membranes. UMP is the precursor for UTP, which in turn is a precursor for Cytidine (B196190) Triphosphate (CTP). researchgate.netnih.govoup.com CTP is an essential molecule for the synthesis of phosphatidylcholine, a major phospholipid in eukaryotic membranes. nih.govresearchgate.net The synthesis of phosphatidylcholine depends on the availability of cytidine diphosphocholine (CDP-choline), which is formed from CTP and phosphocholine. nih.govresearchgate.net Therefore, an adequate supply of UMP is necessary to support the production of the building blocks required for membrane biogenesis and maintenance. nih.govresearchgate.net

Role in the CDP-Choline Pathway (Kennedy Cycle)

Uridine 5'-monophosphate is a critical precursor in the de novo synthesis of phosphatidylcholine (PC) via the CDP-Choline Pathway, also known as the Kennedy Cycle. This pathway is the primary route for PC synthesis in eukaryotic cells. The availability of UMP is a rate-limiting factor for this pathway, as it is required for the synthesis of cytidine triphosphate (CTP).

The process begins with the phosphorylation of UMP to uridine diphosphate (UDP) and subsequently to uridine triphosphate (UTP). UTP is then converted to CTP by the enzyme CTP synthase. CTP is a high-energy molecule essential for the second step of the Kennedy Cycle, where it combines with phosphocholine to form cytidine diphosphate-choline (CDP-choline). This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase. Oral administration of UMP has been shown to increase the levels of UTP, CTP, and subsequently CDP-choline in the brain, demonstrating its direct role in driving this pathway. researchgate.net

The final step of the Kennedy Cycle involves the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, a reaction catalyzed by CDP-choline:1,2-diacylglycerol cholinephosphotransferase, resulting in the formation of phosphatidylcholine. By providing the necessary precursors for CTP synthesis, UMP effectively fuels the Kennedy Cycle, ensuring the continuous production of essential membrane phospholipids.

Impact on Phosphatidylcholine and Phosphatidylethanolamine Biosynthesis

The influence of Uridine 5'-monophosphate extends to the biosynthesis of the two most abundant phospholipids in eukaryotic cell membranes: phosphatidylcholine (PC) and phosphatidylethanolamine (PE). researchgate.net Both PC and PE are crucial for the structural integrity and fluidity of cellular membranes and are synthesized through parallel branches of the Kennedy pathway.

As detailed previously, UMP is a direct precursor to the CDP-choline required for PC synthesis. Studies have demonstrated that chronic dietary supplementation with UMP can significantly increase brain levels of PC. This highlights the importance of uridine availability for maintaining and expanding cellular membrane systems.

The biosynthesis of PE also occurs via the Kennedy pathway, utilizing the CDP-ethanolamine branch. This process mirrors PC synthesis, where CTP combines with phosphoethanolamine to form CDP-ethanolamine. This intermediate then reacts with diacylglycerol to produce PE. While the direct regulatory link is through CTP, the availability of UMP as a precursor for CTP synthesis means it also fundamentally supports the production of PE. Therefore, an adequate supply of UMP is crucial for maintaining the cellular balance of both PC and PE, which are not only structural components but also intermediates in the synthesis of other lipids and signaling molecules.

Influence on Cellular Membrane Dynamics and Synaptic Function

The UMP-driven synthesis of phosphatidylcholine and other membrane phospholipids has a direct and significant impact on cellular membrane dynamics and synaptic function. Cell membranes are not static structures; they are fluid and dynamic, constantly undergoing processes of growth, repair, and remodeling, which are essential for cellular activities such as neurite outgrowth and synaptogenesis.

Research has shown that supplementation with UMP, often in combination with other nutrients like docosahexaenoic acid (DHA), enhances the formation of synaptic membranes. This is evidenced by an increase in the levels of key synaptic proteins and dendritic spines, which are the anatomical precursors to new synapses. The mechanism is rooted in the increased availability of PC and other phosphatides, which are the primary constituents of these neuronal structures.

Mechanisms in Cell Proliferation and Differentiation

Uridine 5'-monophosphate plays a central role in the fundamental processes of cell proliferation and differentiation by ensuring the availability of pyrimidine (B1678525) nucleotides required for nucleic acid synthesis and by participating in specific developmental pathways.

Nucleotide Pool Regulation for Cellular Growth

Cellular growth and proliferation are intrinsically linked to the cell's ability to replicate its genetic material and synthesize RNA for protein production. UMP is a cornerstone of pyrimidine nucleotide metabolism, which, along with purine (B94841) metabolism, maintains the balanced pool of nucleotides required for these processes. nih.gov

The cellular concentration of pyrimidine nucleotides is regulated by two main pathways: the de novo biosynthetic pathway and the salvage pathway. The de novo pathway synthesizes UMP from simpler molecules like amino acids. UMP is the first pyrimidine nucleotide produced and serves as the precursor for all other pyrimidines, including CTP (for DNA and RNA synthesis) and thymidine triphosphate (TTP, for DNA synthesis).

The regulation of these pathways is tightly controlled to meet the cell's demands. In rapidly dividing cells, such as during development or in cancer, the de novo pathway is often upregulated to provide the necessary building blocks for growth. nih.gov UMP synthesis is a critical control point in this process. researchgate.netnih.gov By serving as the primary product of this pathway, UMP availability is essential for sustaining the nucleotide pool necessary for cell proliferation and repair. researchgate.net

Role in Myogenic Differentiation and Mitochondrial Biogenesis

Recent research has uncovered a specific role for UMP in promoting the differentiation of muscle cells (myogenesis) and the creation of new mitochondria (mitochondrial biogenesis). A study using a mouse myoblast cell line (C2C12) found that treatment with UMP increased the expression of myogenin. nih.gov Myogenin is a key myogenic regulatory factor that is expressed during the final stages of myoblast fusion into myotubes, the foundational structures of muscle fibers. nih.gov

The same study revealed that UMP also increased the mRNA levels of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). nih.gov PGC-1α is a master regulator of mitochondrial biogenesis. nih.gov Consistent with this, UMP treatment led to an increased mitochondrial DNA copy number and higher expression of slow-twitch muscle myosin heavy chains. nih.gov These findings suggest that UMP can directly influence muscle cell development and enhance mitochondrial content, which is critical for the high energy demands of muscle tissue. nih.gov Further studies have shown that uridine can restore the expression of PGC-1α in the heart tissue of diabetic mice, suggesting a broader role in regulating mitochondrial biogenesis under metabolic stress. nih.gov

Table 1: Effect of Uridine 5'-Monophosphate on Myogenic and Mitochondrial Markers

| Marker | Function | Effect of UMP Treatment |

|---|---|---|

| Myogenin | Myogenic Regulatory Factor (promotes myotube formation) | Increased mRNA levels nih.gov |

| PGC-1α | Master Regulator of Mitochondrial Biogenesis | Increased mRNA levels nih.gov |

| Mitochondrial DNA | Indicator of Mitochondrial Content | Increased copy number nih.gov |

Participation in Cellular Signaling Pathways

Beyond its role as a metabolic precursor, Uridine 5'-monophosphate and its derivatives function as extracellular signaling molecules. UMP itself is not typically the active ligand; rather, it is its phosphorylated forms, UTP and UDP, that activate a specific class of cell surface receptors known as P2Y receptors. nih.govwikipedia.org

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are stimulated by extracellular purine and pyrimidine nucleotides. wikipedia.orgguidetopharmacology.org Several subtypes of P2Y receptors are specifically activated by uridine nucleotides:

P2Y2 and P2Y4 Receptors are potently activated by UTP.

P2Y6 Receptor is activated by UDP.

Activation of these receptors by their respective uridine nucleotide ligands initiates intracellular signaling cascades. As GPCRs, they couple to various G proteins, leading to the activation of downstream effector enzymes like phospholipase C (PLC). PLC activation generates second messengers such as inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively.

These signaling pathways are involved in a wide array of physiological processes. For example, in human lung epithelial cells, UTP-mediated activation of P2Y2 receptors has been shown to stimulate cell proliferation through a pathway involving Ca²⁺/calmodulin-dependent protein kinase II and NF-κB. nih.gov This demonstrates that by providing the precursors for UTP and UDP, UMP can influence fundamental cellular decisions like growth and inflammation through receptor-mediated signaling.

Role in Protein Modification and Regulation

The influence of Uridine 5'-monophosphate extends to the post-translational modification of proteins, a critical mechanism for regulating their function and cellular processes.

As established, UMP is a precursor for UTP, which is essential for the synthesis of UDP-GlcNAc via the Hexosamine Biosynthetic Pathway. nih.govnih.gov UDP-GlcNAc is the sole sugar donor for a dynamic and reversible post-translational modification called O-GlcNAcylation. wikipedia.orgresearchgate.net This process involves the attachment of a single N-acetylglucosamine (GlcNAc) molecule to serine and threonine residues of nuclear and cytoplasmic proteins. wikipedia.org The levels of O-GlcNAcylation are regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. wikipedia.org By influencing the cellular pool of UDP-GlcNAc, UMP can indirectly modulate the extent of protein O-GlcNAcylation.

O-GlcNAcylation is a crucial regulatory modification that affects a vast array of cellular processes, including gene expression, signal transduction, and protein stability. wikipedia.org It often competes with phosphorylation for the same or nearby serine/threonine residues, creating a complex interplay between these two major regulatory modifications. wikipedia.org Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and neurodegenerative disorders. wikipedia.org For example, studies have shown that increased protein O-GlcNAcylation, potentially influenced by uridine levels, may play a role in the context of Alzheimer's disease by affecting the phosphorylation of proteins like tau. nih.gov

Neurobiological Mechanisms of Uridine 5'-Monophosphate

Uridine 5'-monophosphate has demonstrated significant effects on the nervous system, particularly in promoting the structural and functional integrity of neurons.

Research has shown that UMP supplementation can promote neurite outgrowth, the process by which developing neurons extend their axons and dendrites to form synaptic connections. nih.govresearchgate.netthejaps.org.pk In a study on aged rats, dietary supplementation with UMP led to a significant increase in the levels of neurofilament-70 and neurofilament-M proteins, which are biomarkers of neurite outgrowth. nih.govsigmaaldrich.com Specifically, neurofilament-70 levels increased to 182% and neurofilament-M levels increased to 221% of control values. nih.govsigmaaldrich.com

The mechanism behind this effect is believed to be twofold. Firstly, UMP serves as a precursor for the synthesis of cytidine triphosphate (CTP), which is essential for the production of phosphatidylcholine, a major component of neuronal membranes. nih.govresearchgate.netsigmaaldrich.com Secondly, the conversion of UMP to UTP can lead to the activation of P2Y receptors, which have been shown to stimulate the production of synaptic proteins. thejaps.org.pknih.gov This dual action of providing essential membrane building blocks and activating signaling pathways that promote synaptic protein synthesis underscores the importance of UMP in neuronal health and plasticity.

| Biomarker | Observed Effect of UMP Supplementation | Reference |

| Neurofilament-70 | 182% increase compared to control | nih.govsigmaaldrich.com |

| Neurofilament-M | 221% increase compared to control | nih.govsigmaaldrich.com |

Impact on Neurotransmitter Metabolism (e.g., Acetylcholine)

Uridine 5'-monophosphate (UMP) plays a significant role in neurotransmitter metabolism, primarily through its influence on the synthesis of phospholipids, which are essential components of neuronal membranes. This activity indirectly but substantially impacts cholinergic functions by affecting the availability of precursors for acetylcholine (B1216132) (ACh) synthesis.

The primary mechanism involves UMP's role as a precursor in the synthesis of phosphatidylcholine (PtdCho), a major phospholipid in brain cell membranes. flowblend.comnih.gov The administration of a uridine source like UMP leads to an increase in brain levels of several key intermediates. Oral UMP supplementation has been shown to elevate brain concentrations of uridine triphosphate (UTP), cytidine triphosphate (CTP), and cytidine 5'-diphosphate choline (CDP-choline). elte.hunih.govresearchgate.net CDP-choline is a critical and rate-limiting precursor in the primary pathway for PtdCho synthesis. elte.hunih.gov

Phosphatidylcholine is not only a structural component of synaptic vesicles and membranes but also serves as a reservoir for choline, the direct precursor for the synthesis of the neurotransmitter acetylcholine. nih.govnootropicsexpert.comnih.gov By increasing the synthesis of PtdCho, UMP contributes to larger or more numerous synapses and synaptic vesicles, which may enhance the storage and subsequent release of ACh. nih.govnih.gov

Research has demonstrated that this biochemical pathway translates to tangible effects on acetylcholine neurotransmission. Studies in animal models have shown that dietary supplementation with UMP can increase both the concentration and release of acetylcholine in the striatum. nih.govnih.gov One study found that adding cytidine or uridine to brain slices did not impede acetylcholine release, even as it enhanced the use of choline to form CDP-choline, suggesting that the brain can support both membrane synthesis and neurotransmitter production simultaneously. nih.gov

Detailed findings from a study on aged and young rats provide quantitative evidence of UMP's effect on acetylcholine metabolism.

Table 1: Effect of Dietary UMP Supplementation on Striatal Acetylcholine (ACh) Levels in Rats

| Animal Group | UMP Diet Concentration & Duration | Baseline ACh Level (fmol/min) - Control | Baseline ACh Level (fmol/min) - UMP Diet | Key Finding |

|---|---|---|---|---|

| Aged Rats | 2.5% for 1 week | 73 | 148 | Significant increase in baseline ACh levels. nih.gov |

| Aged Rats | 2.5% for 6 weeks | 73 | 197 | Sustained and further increased ACh levels with chronic supplementation. nih.gov |

| Aged Rats | 0.5% for 1 week | 75 | 92 | Even a lower dose significantly increased baseline ACh. nih.gov |

| Young Rats | 0.5% for 1 week | 105 | 118 | UMP supplementation also increased basal ACh in young animals. nih.govnih.gov |

Furthermore, UMP supplementation was found to amplify the effects of atropine, a muscarinic antagonist that increases ACh release. In aged rats on a 0.5% UMP diet, atropine increased ACh concentrations from 137 to 680 fmol/min, a significantly larger increase compared to control rats, where levels rose from 81 to 386 fmol/min. nih.govnih.gov These findings suggest that providing a uridine source can enhance cholinergic functions, likely by increasing brain phosphatide levels and thereby supporting the entire infrastructure for acetylcholine synthesis, storage, and release. nih.gov

Regulatory Mechanisms of Uridine 5 Monophosphate Homeostasis

Allosteric Control of Key Pyrimidine (B1678525) Biosynthesis Enzymes

A primary and immediate form of regulation within the de novo pyrimidine synthesis pathway is allosteric control, where effector molecules bind to enzymes at sites distinct from the active site, thereby modulating their activity. Uridine (B1682114) nucleotides, including UMP and its downstream products, are key allosteric regulators.

In many organisms, the initial and rate-limiting step of pyrimidine biosynthesis is catalyzed by Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II) . This enzyme is subject to feedback inhibition by pyrimidine end products. Specifically, Uridine Triphosphate (UTP), a downstream product of UMP, acts as a feedback inhibitor of CPS II. fiveable.mecreative-proteomics.com When UTP levels are high, it binds to an allosteric site on CPS II, reducing its enzymatic activity and thus slowing down the entire pyrimidine synthesis pathway. fiveable.mecreative-proteomics.com Conversely, phosphoribosyl pyrophosphate (PRPP), a substrate in the pathway, acts as an allosteric activator of CPS II, signaling a need for increased nucleotide production. fiveable.mecreative-proteomics.com

In bacteria like E. coli, another critical regulatory point is Aspartate Transcarbamoylase (ATCase) , which catalyzes the second committed step in pyrimidine synthesis. While ATCase is primarily inhibited by the final end-product Cytidine (B196190) Triphosphate (CTP), UTP also contributes to its inhibition. nih.govwpmucdn.com Interestingly, ATP, a purine (B94841) nucleotide, acts as an allosteric activator of ATCase. nih.govyoutube.com This cross-pathway regulation helps to maintain a balance between the pools of purine and pyrimidine nucleotides. youtube.com Furthermore, in E. coli, Carbamoyl Phosphate Synthetase (CPSase) is directly feedback inhibited by UMP itself. nih.gov

The enzyme UMP synthase (UMPS) , a bifunctional enzyme with both orotate (B1227488) phosphoribosyltransferase (OPRTase) and orotidine-5'-decarboxylase (ODCase) activities, is also subject to allosteric regulation. Orotidine (B106555) 5'-monophosphate (OMP), the product of the OPRTase activity and the substrate for the ODCase activity, acts as an allosteric activator of the ODCase domain. wikipedia.org

Table 1: Allosteric Regulation of Key Pyrimidine Biosynthesis Enzymes

| Enzyme | Organism/System | Allosteric Inhibitors | Allosteric Activators |

|---|---|---|---|

| Carbamoyl Phosphate Synthetase II (CPS II) | Animals | UTP, UDP | PRPP, ATP |

| Aspartate Transcarbamoylase (ATCase) | E. coli | CTP, UTP | ATP |

| Carbamoyl Phosphate Synthetase (CPSase) | E. coli | UMP | Ornithine, IMP |

| UMP synthase (ODCase domain) | General | - | OMP |

Transcriptional and Translational Regulation of Uridine 5'-Monophosphate Metabolic Enzymes

Beyond the rapid response of allosteric control, the cell also regulates UMP levels by controlling the expression of the genes encoding the metabolic enzymes. This transcriptional and translational regulation provides a more long-term adaptation to cellular needs.

The expression of genes encoding enzymes for de novo pyrimidine biosynthesis, such as CAD (which in mammals is a multifunctional protein containing CPS II, ATCase, and dihydroorotase activities) and UMPS , is often upregulated in highly proliferative cells to meet the increased demand for nucleotides. nih.govnih.gov For instance, the oncogene MYC has been shown to upregulate the expression of both CAD and dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in the pathway. nih.gov

Studies in human promyelocytic leukemia cells (HL-60) have demonstrated that the expression of the CAD gene is rapidly downregulated at the transcriptional level when these cells are induced to terminally differentiate into non-proliferating macrophages or granulocytes. nih.gov This shutdown of CAD gene expression occurs within hours of induction, indicating a tight coupling between cell proliferation status and the capacity for pyrimidine biosynthesis. nih.gov

The regulation of UDP-glucuronosyltransferases (UGTs) , enzymes that utilize a derivative of UMP (UDP-glucuronic acid) for detoxification and metabolic processes, also occurs at the transcriptional level. The expression of UGT genes is controlled by a combination of tissue-specific and ligand-activated transcription factors that bind to regulatory elements in the genes' promoters and enhancers. researchgate.netnih.gov

Furthermore, post-transcriptional mechanisms, including those involving microRNAs, can also modulate the expression of UGTs, adding another layer of control over the utilization of UMP-derived molecules. researchgate.net

Substrate-Mediated Oligomerization and Conformational Changes of Enzymes (e.g., UMPS)

The catalytic activity of some enzymes in the pyrimidine pathway is influenced by their quaternary structure, which can be modulated by the binding of substrates and allosteric effectors. This substrate-mediated change in oligomerization and conformation provides another mechanism for regulating UMP homeostasis.

A prime example is the bacterial Carbamoyl Phosphate Synthetase (CPS) . This enzyme can exist in different oligomeric states, such as dimers and tetramers. The allosteric activator ornithine and the purine nucleotide IMP promote the formation of a more active tetrameric form, while the inhibitor UMP favors the formation of a less active dimeric state. nih.gov This demonstrates a direct link between the binding of a UMP-related metabolite and the enzyme's structural and functional state.

The multifunctional enzyme SPOP (speckle-type POZ protein), a substrate recognition subunit of a ubiquitin ligase complex, undergoes linear oligomerization which is crucial for its function. nih.gov While not directly in the UMP synthesis pathway, its mechanism of multivalent interactions leading to phase separation highlights how oligomerization can compartmentalize and regulate cellular processes. nih.gov The principles of substrate- and effector-mediated changes in protein assembly are a recurring theme in metabolic regulation.

Feedback Inhibition and Feedforward Activation in Metabolic Pathways

Feedback inhibition and feedforward activation are fundamental principles of metabolic regulation that are prominently featured in the control of UMP synthesis. These mechanisms create a responsive and balanced metabolic network.

Feedback Inhibition: This is a common regulatory strategy where the end product of a metabolic pathway inhibits an earlier step. In pyrimidine biosynthesis, this is exemplified by:

UTP and CTP inhibiting ATCase in bacteria, preventing the over-accumulation of pyrimidine nucleotides. nih.gov

UMP inhibiting CPSase in E. coli. nih.gov

UTP inhibiting CPS II in animals, which is the rate-limiting step. creative-proteomics.comyoutube.com This ensures that when pyrimidine pools are sufficient, the pathway is downregulated. creative-proteomics.com

UMP and CMP inhibiting OMP decarboxylase , another control point in the pathway. davuniversity.org

Feedforward Activation: In this type of regulation, a metabolite early in the pathway activates an enzyme further down the line. A key example is:

PRPP activating CPS II . fiveable.mecreative-proteomics.com High levels of PRPP signal that the building blocks for nucleotide synthesis are available, thus stimulating the pathway to proceed.

These feedback and feedforward loops create a self-regulating system. For instance, a high level of purines (signaled by ATP) activates pyrimidine synthesis to maintain a balance, while an excess of pyrimidines (signaled by UTP/CTP) shuts down their own production. nih.govyoutube.com Mathematical modeling of the pyrimidine synthesis pathway in E. coli suggests that the interplay of these negative feedback loops, particularly the regulation of carbamoyl-phosphate synthetase by UMP, can even lead to oscillatory dynamics in metabolite synthesis. nih.gov

Systemic Regulation of Uridine 5'-Monophosphate Levels

Beyond intracellular control, the homeostasis of uridine, the nucleoside precursor to UMP, is also regulated at a systemic level, involving different organs and physiological states.

Circulating uridine levels are dynamically regulated by feeding and fasting. fpwr.org During fasting, blood uridine levels rise, which may act as a signal to the brain to regulate appetite. fpwr.org After a meal, uridine levels decrease as the liver clears it from circulation. nih.gov This suggests that uridine acts as a systemic signal of the body's nutritional status. nih.gov

Hormones also play a role in regulating uridine transport and availability. In isolated rat liver cells, glucagon has been shown to transiently stimulate the Na+-dependent uptake of uridine. nih.govInsulin , on the other hand, appears to have a long-term up-regulating effect on this transport system, likely by promoting the synthesis and insertion of more transporter proteins into the cell membrane. nih.gov

The kidneys are also involved in uridine homeostasis through excretion. nih.gov The balance between synthesis in the liver and adipose tissue, and clearance by the liver and kidneys, maintains the systemic pool of uridine available for cells to salvage and convert to UMP. nih.govnih.gov

Academic Research Methodologies for Uridine 5 Monophosphate Analysis

Enzymatic Activity Assays for Uridine (B1682114) 5'-Monophosphate Metabolizing Enzymes

Enzymes involved in UMP metabolism, such as UMP synthase (UMPS) and UMP/CMP kinase, are crucial for maintaining pyrimidine (B1678525) nucleotide pools. hmdb.cacamelsandcamelids.comhmdb.ca Assaying the activity of these enzymes provides insight into their function and regulation.

Spectrophotometric and fluorometric assays are common methods for monitoring the activity of UMP-metabolizing enzymes in real-time.

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds. For instance, the activity of human UMP synthase (HsUMPS), which catalyzes the final two steps of de novo pyrimidine biosynthesis, can be determined using established spectrophotometric methods. nih.gov The kinetics of its two domains, orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), are monitored by the consumption of orotate at 295 nm or the production of UMP at 279 nm. nih.gov

Fluorometric and Bioluminescent Assays: These highly sensitive techniques measure changes in fluorescence or light emission.

Fluorescent Derivatives: Methylanthraniloyl derivatives of nucleotides like ATP and CDP have been used as fluorescent probes to study the donor and acceptor binding sites of human UMP-CMP kinase. nih.gov The displacement of these probes by UMP or its analogs allows for the screening of inhibitors based on their binding affinity. nih.gov

Bioluminescent Assays: A prominent example is the UMP/CMP-Glo™ Glycosyltransferase Assay. This homogeneous method detects the formation of UMP in enzymatic reactions. promega.com The UMP produced is converted to ATP, which then drives a luciferase reaction, generating a light signal directly proportional to the UMP concentration. promega.com This assay is particularly useful for measuring the activity of glycosyltransferases that release UMP as a product and is sensitive enough to detect low concentrations of the nucleotide. promega.com

| Assay Type | Principle | Enzyme Example | Detection Method | Key Findings/Application |

|---|---|---|---|---|

| Spectrophotometric | Measures change in absorbance as substrate is consumed or product is formed. | Human UMP Synthase (HsUMPS) | Monitoring absorbance at 279 nm (UMP production) or 295 nm (orotate consumption). nih.gov | Determination of steady-state kinetic parameters (Km, kcat) for OPRT and OMPDC domains. nih.gov |

| Fluorometric (Probes) | Uses fluorescent nucleotide analogs to probe binding sites. | Human UMP-CMP Kinase | Displacement of fluorescent probes (e.g., methylanthraniloyl-ATP) by competitors. nih.gov | Screening of nucleotide analogs and inhibitors based on binding affinity to the acceptor site. nih.gov |

| Bioluminescent | UMP is enzymatically converted to ATP, which drives a light-producing luciferase reaction. | Glycosyltransferases, UMP/CMP Kinase | Luminometer detects light output, which is proportional to UMP concentration. promega.com | Rapid and sensitive detection of UMP or CMP formation in enzyme reactions. promega.com |

Radioisotopic assays offer exceptional sensitivity for tracking metabolic pathways. A classic method for determining UMP synthase (UMPSase) activity involves a CO₂-release assay using [¹⁴C]orotic acid labeled at the carboxyl group as the substrate. nih.gov As the enzyme converts the labeled orotic acid ultimately to UMP, the labeled carboxyl group is released as [¹⁴C]CO₂, which can be trapped and quantified. This provides a direct measure of the initial velocity of the enzymatic reaction. nih.gov

Stable isotope labeling, using non-radioactive isotopes like ¹³C or ¹⁵N, is a modern alternative that couples with mass spectrometry. nih.gov For example, ¹⁵N-orotate labeling can be used to trace the flow of nitrogen through the pyrimidine biosynthetic pathway, confirming regulatory mechanisms such as feedback inhibition of enzymes by UMP. nih.gov These tracer-based approaches are powerful tools for dissecting metabolic network structure and dynamics. nih.govnih.gov

Chromatographic Techniques for Uridine 5'-Monophosphate Quantification

Chromatography is a cornerstone for the separation and quantification of nucleotides from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of UMP and other nucleotides. Reversed-phase (RP)-HPLC is a common approach.

Methodology: In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation of nucleotides is often achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve different compounds. nih.govoup.com Ion-paired chromatography is another technique that allows for the separation of polar compounds like nucleotides on a reversed-phase column by adding an ion-pairing agent to the mobile phase. novocib.com

Detection: UV detection is frequently employed, as nucleotides have a characteristic absorbance maximum around 254-260 nm. novocib.comresearchgate.net

Applications: HPLC methods have been developed and validated for the routine determination of UMP and other 5'-mononucleotides in various samples. nih.gov These methods demonstrate good recovery (92-101%) and precision (repeatability RSDs of 1.0-2.3%). nih.gov HPLC is also used to quantify the products of enzymatic reactions, such as in the determination of 5'-phosphodiesterase (5'-PDE) activity by measuring the 5'-nucleotides produced from RNA hydrolysis. researchgate.net

| HPLC Method | Stationary Phase | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | C18 nih.govoup.com | Gradient of aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile). oup.com | UV (254 nm) researchgate.net | Quantification of 5'-mononucleotides in various matrices. nih.gov |

| Ion-Paired RP-HPLC | C18 | Aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium) and acetonitrile (B52724). researchgate.net | UV (254 nm) researchgate.net | Analysis of enzyme activity (5'-PDE) by quantifying product formation. researchgate.net |